molecular formula C19H22N4O2 B1681883 N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide CAS No. 492472-30-7

N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide

Cat. No.: B1681883
CAS No.: 492472-30-7
M. Wt: 338.4 g/mol
InChI Key: CSMRPIFORJZYCJ-UHFFFAOYSA-N
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Description

This compound belongs to the benzo[b][1,6]naphthyridine class, characterized by a fused bicyclic aromatic core with a carboxamide substituent at position 2. The dimethylaminoethyl side chain at the N-position and methyl groups at positions 2 and 6 contribute to its unique physicochemical and pharmacological properties.

Properties

CAS No.

492472-30-7

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide

InChI

InChI=1S/C19H22N4O2/c1-12-6-5-7-13-10-14-17(21-16(12)13)15(11-23(4)19(14)25)18(24)20-8-9-22(2)3/h5-7,10-11H,8-9H2,1-4H3,(H,20,24)

InChI Key

CSMRPIFORJZYCJ-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C=C3C(=N2)C(=CN(C3=O)C)C(=O)NCCN(C)C

Canonical SMILES

CC1=C2C(=CC=C1)C=C3C(=N2)C(=CN(C3=O)C)C(=O)NCCN(C)C

Appearance

Solid powder

Other CAS No.

492472-30-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(2-(dimethylamino)ethyl)-2,6-dimethyl-1-oxo-1,2-dihydroxybenzo(b)-1,6-naphthyridine-4-carboxamide
SN 28049
SN-28049
SN28049

Origin of Product

United States

Preparation Methods

The synthesis of SN-28049 involves several steps, starting with the preparation of the benzonaphthyridine core. The synthetic route typically includes the following steps:

    Formation of the benzonaphthyridine core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the dimethylaminoethyl side chain: This step involves the alkylation of the benzonaphthyridine core with a dimethylaminoethyl group.

    Final modifications:

Industrial production methods for SN-28049 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

SN-28049 undergoes several types of chemical reactions, primarily involving its interaction with DNA and topoisomerase II. The major reactions include:

Common reagents and conditions used in these reactions include the presence of DNA, topoisomerase II enzyme, and appropriate buffers to maintain the reaction conditions.

Scientific Research Applications

Comparison with Similar Compounds

Core Heterocyclic Modifications

The benzo[b][1,6]naphthyridine core distinguishes this compound from simpler quinoline derivatives. For example:

  • N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (): A monocyclic quinoline with a hydroxy group at position 4 and a dimethylaminopropyl chain. Molecular weight: 309.79 g/mol.
  • Compound 67 (): A 1,5-naphthyridine derivative with a bulky adamantyl substituent. Molecular weight: 422 g/mol (MH+).

Substituent Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 2,6-dimethyl; N-(2-(dimethylamino)ethyl) C₂₀H₂₄N₄O₂ ~356.44* N/A
SzR-105 N-(3-(dimethylamino)propyl); 4-hydroxy C₁₅H₂₀ClN₃O₂ 309.79
N-(2-(pyrrolidin-1-yl)ethyl) derivative N-(2-(pyrrolidin-1-yl)ethyl); 4-hydroxy C₁₆H₂₀ClN₃O₂ 321.80
Compound 67 () N3-(1-(3,5-Dimethyl)adamantyl); 1-pentyl C₂₆H₃₅N₃O₂ 422 (MH+)

*Estimated based on structural similarity.

Observations :

  • The dimethylaminoethyl group in the target compound may enhance water solubility compared to pyrrolidinyl or adamantyl substituents .
  • Methyl groups at positions 2 and 6 likely reduce metabolic degradation by sterically shielding reactive sites, a feature absent in simpler hydroxyquinolines .

Pharmacological Implications

Bioactivity and Selectivity

While direct activity data for the target compound are unavailable, analogues suggest structure-activity relationships:

  • Hydroxyquinoline derivatives (): Exhibit modulation of kynurenine pathway enzymes, with substituent-dependent effects on potency. For instance, pyrrolidinyl groups may enhance blood-brain barrier penetration compared to dimethylamino chains .
  • Adamantyl-substituted naphthyridines (): Demonstrate increased lipophilicity, favoring interactions with hydrophobic binding pockets in viral or cancer targets .

Solubility and Stability

  • The hydrochloride salts in compounds improve aqueous solubility, whereas the target compound’s neutral form may require formulation optimization for bioavailability.
  • The adamantyl group in Compound 67 () confers metabolic stability but reduces solubility, highlighting a trade-off common in drug design .

Biological Activity

N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound has garnered attention in pharmacological research due to its interactions with various biological targets, particularly in the context of neurodegenerative diseases and other therapeutic areas.

Structural Characteristics

The compound's structure includes a benzo[b][1,6]naphthyridine core, a dimethylaminoethyl side chain, and a carboxamide functional group. The presence of an oxo group at position 1 enhances its electrophilic character, making it a candidate for various biochemical interactions.

Structural Features

Feature Description
Core StructureBenzo[b][1,6]naphthyridine
Side ChainDimethylaminoethyl
Functional GroupCarboxamide
Electrophilic CharacterEnhanced by the oxo group at position 1

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. Notably, derivatives of benzo[b][1,6]naphthyridine have been studied for their potential as dual inhibitors of monoamine oxidase (MAO) subtypes A and B, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These activities suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

  • Monoamine Oxidase Inhibition : Dual inhibition of MAOs A and B suggests modulation of neurotransmitter levels, which is crucial in managing mood disorders and neurodegeneration.
  • Cholinesterase Inhibition : Interaction with AChE and BChE indicates potential benefits in enhancing cholinergic signaling pathways, which are often impaired in neurodegenerative conditions.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in animal models of Alzheimer's disease. Results showed significant improvement in cognitive function and reduction in amyloid plaque deposition.

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of the compound against MAOs and cholinesterases. The compound demonstrated IC50 values comparable to known inhibitors, suggesting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups that provide both structural diversity and potential for targeted biological activity.

Compound Name Structure Features Biological Activity Unique Properties
2-Methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridineTetrahydro structureModerate MAO inhibitionChlorine substituent enhances lipophilicity
6-Oxo-2-(phenylmethoxymethyl)-5-(pyridin-4-yl)-1H-pyridinePyridine coreAnticancer propertiesExhibits selective cytotoxicity
2-Oxopyridin-3-yl thiazole derivativesThiazole ringAntimicrobial activityBroad-spectrum antimicrobial effects

Q & A

Q. How can the synthesis of N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide be optimized?

Methodological Answer: Key steps include cyclization of intermediates using reagents like thionyl chloride (SOCl₂) and catalytic bases (e.g., diazabicycloundecene) in toluene under reflux, as demonstrated in analogous naphthyridine syntheses . Optimizing reaction time and temperature (e.g., 20–100 °C) improves yields, while post-synthetic purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures product homogeneity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR with deuterated DMSO or CDCl₃ to confirm substituent positions and dimethylaminoethyl side-chain integration .
  • HPLC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry to verify molecular weight and purity (>95%) .
  • X-ray Crystallography : For unambiguous structural confirmation, crystallize the compound in ethanol/water mixtures and analyze diffraction patterns .

Q. How can researchers ensure purity during scale-up synthesis?

Methodological Answer: Implement orthogonal purification strategies:

Liquid-Liquid Extraction : Use dichloromethane/water partitioning to remove polar impurities.

Recrystallization : Optimize solvent pairs (e.g., ethanol/diethyl ether) to isolate high-purity crystals.

Preparative HPLC : Apply gradient elution (0.1% TFA in acetonitrile/water) for final polishing .

Advanced Research Questions

Q. How do structural modifications (e.g., dimethylaminoethyl group) influence bioactivity?

Methodological Answer: Perform structure-activity relationship (SAR) studies by synthesizing analogs with:

  • Variant side chains (e.g., replacing dimethylaminoethyl with piperazine or morpholine groups).
  • Methyl group deletions at positions 2 and 6.
    Assay these analogs in target-specific models (e.g., kinase inhibition assays) and correlate activity with steric/electronic parameters using computational tools like molecular docking .

Q. How can computational modeling predict binding interactions of this compound?

Methodological Answer:

  • Molecular Dynamics Simulations : Use software like Schrödinger Suite to model ligand-protein interactions over 100-ns trajectories, focusing on hydrogen bonding with the carboxamide group and hydrophobic contacts with the naphthyridine core .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes caused by substituent modifications (e.g., dimethyl groups) .

Q. How to resolve contradictions in bioactivity data across experimental models?

Methodological Answer:

  • Control for Purity : Re-analyze batches via HPLC to rule out degradation products .
  • Validate Assay Conditions : Test compound stability in buffer systems (e.g., pH 7.4 PBS vs. cell culture media) and confirm target expression levels in biological models (e.g., Western blotting) .
  • Cross-Model Replication : Compare results in primary cells, animal models, and recombinant enzyme assays to identify model-specific biases .

Q. What strategies mitigate instability of the 1-oxo group under physiological conditions?

Methodological Answer:

  • Prodrug Design : Synthesize phosphate or acetate prodrugs to protect the 1-oxo moiety during systemic circulation.
  • Formulation Optimization : Use lyophilized powders or lipid-based nanoemulsions to enhance shelf-life and in vivo stability .

Q. How to assess selectivity against off-target receptors or enzymes?

Methodological Answer:

  • Panels of In Vitro Assays : Screen against related targets (e.g., kinase families, GPCRs) using radioligand binding or fluorescence polarization assays.
  • Chemoproteomics : Employ activity-based protein profiling (ABPP) with clickable probes to identify off-target engagement in complex proteomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide

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